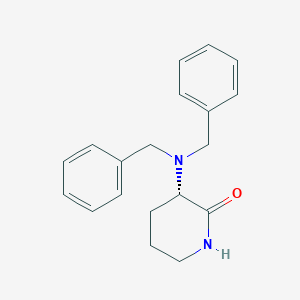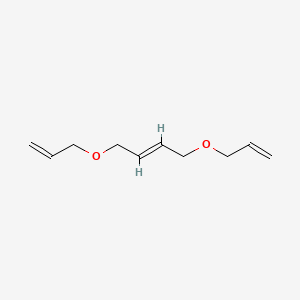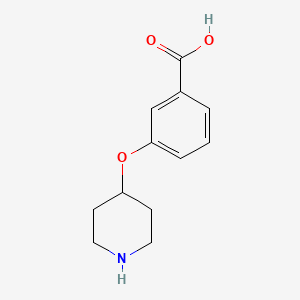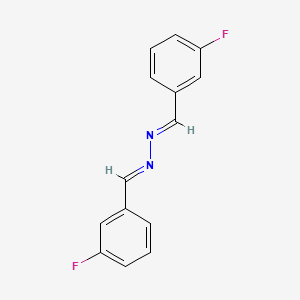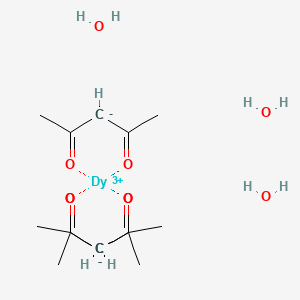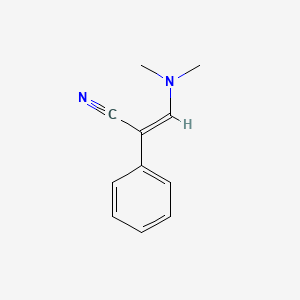
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5,5-Pentamethyl-3-imidazoline-3-oxide-1-oxyl (commonly known as PIMEO) is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is a versatile compound that finds its use in various scientific research applications, including biochemical and physiological studies.
Mechanism Of Action
PIMEO acts as a spin label by interacting with unpaired electrons in biomolecules. PIMEO forms a stable nitroxide radical that can be detected using EPR spectroscopy. PIMEO can be attached to biomolecules using various chemical conjugation methods. PIMEO interacts with the surrounding environment of the biomolecule, and the EPR spectrum of PIMEO provides information about the structure and dynamics of the biomolecule.
Biochemical And Physiological Effects
PIMEO has been shown to have various biochemical and physiological effects. PIMEO has antioxidant properties and can scavenge free radicals in biological systems. PIMEO has been shown to protect cells from oxidative stress-induced damage. PIMEO has also been shown to inhibit the activity of enzymes that produce reactive oxygen species. PIMEO has been used to study the redox status of cells and tissues and has been shown to be a useful tool in studying oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
PIMEO has several advantages as a spin label in scientific research. PIMEO is a stable free radical that can be easily detected using EPR spectroscopy. PIMEO can be attached to various biomolecules using chemical conjugation methods. PIMEO has antioxidant properties and can protect cells from oxidative stress-induced damage. However, PIMEO has some limitations as well. PIMEO can react with other biomolecules, leading to non-specific labeling. PIMEO can also be toxic to cells at high concentrations.
Future Directions
PIMEO has several future directions in scientific research. PIMEO can be used to study the redox status of cells and tissues in various diseases such as cancer, diabetes, and cardiovascular diseases. PIMEO can be used as a redox-sensitive probe to study the effects of antioxidants and other redox-modulating agents on cells and tissues. PIMEO can also be used to study the structure and dynamics of biomolecules in various cellular processes. PIMEO can be further optimized to improve its stability, specificity, and sensitivity for various scientific research applications.
Conclusion
In conclusion, PIMEO is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. PIMEO is widely used in various scientific research applications, including biochemical and physiological studies. PIMEO acts as a spin label and interacts with unpaired electrons in biomolecules. PIMEO has several advantages and limitations as a spin label in scientific research. PIMEO has several future directions in scientific research, including the study of redox-related diseases and the optimization of its properties for various scientific research applications.
Synthesis Methods
PIMEO can be synthesized by reacting 2,2,4,5,5-pentamethylimidazolidine-N-oxyl (commonly known as PMI) with hydrogen peroxide. The reaction results in the formation of PIMEO and water. The reaction is carried out in the presence of a catalyst such as manganese dioxide or copper sulfate. The yield of PIMEO can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Scientific Research Applications
PIMEO is widely used in scientific research due to its unique properties. PIMEO is a stable free radical compound that can be easily detected using electron paramagnetic resonance (EPR) spectroscopy. PIMEO is used as a spin label in various biochemical and physiological studies. PIMEO can be attached to proteins, lipids, and other biomolecules to study their structure, dynamics, and interactions. PIMEO is also used as a redox-sensitive probe to study the redox status of cells and tissues.
properties
CAS RN |
18796-04-8 |
|---|---|
Product Name |
2,2,4,5,5-PENTAMETHYL-3-IMIDAZOLINE-3-OXIDE-1-OXYL, FREE RADICAL |
Molecular Formula |
C8H15N2O2 * |
Molecular Weight |
171.22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



